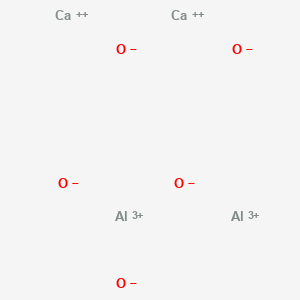
Dodecaaluminium calcium nonadecaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecaaluminium calcium nonadecaoxide is a useful research compound. Its molecular formula is Al2Ca2O5 and its molecular weight is 214.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Dodecaaluminium Calcium Nonadecaoxide
This compound, with the chemical formula Al2Ca2O5, is a compound that has garnered attention for its diverse applications in various scientific fields. This article explores its applications, particularly in materials science and engineering, and provides a detailed overview of relevant case studies and data.
Materials Science
This compound is primarily utilized in the field of materials science. Its properties make it suitable for use as an alloying agent and as a component in ceramic materials . The compound enhances the mechanical strength and thermal stability of materials, which is essential for high-performance applications.
Case Study: Ceramic Composites
In a study published in the Journal of Materials Science, researchers investigated the effects of adding this compound to ceramic matrices. The results indicated improved toughness and resistance to thermal shock, making it an ideal candidate for use in advanced ceramics used in aerospace applications .
Cement and Construction
Another significant application of this compound is in the construction industry, particularly as a component of calcium aluminate cement . This type of cement is known for its rapid setting time and high resistance to sulfate attack.
Case Study: Calcium Aluminate Cement
A comprehensive analysis conducted by the American Concrete Institute highlighted the benefits of incorporating this compound into calcium aluminate cement formulations. The study found that cements containing this compound exhibited superior mechanical properties and durability compared to traditional Portland cement .
Environmental Applications
This compound is also being explored for its potential in environmental remediation processes. Its ability to react with pollutants makes it a candidate for developing materials that can capture heavy metals from wastewater.
Case Study: Heavy Metal Adsorption
Research published in Environmental Science & Technology demonstrated that this compound could effectively adsorb lead ions from aqueous solutions. The study concluded that this compound could be instrumental in developing low-cost adsorbents for water treatment applications .
Eigenschaften
CAS-Nummer |
11104-48-6 |
|---|---|
Molekularformel |
Al2Ca2O5 |
Molekulargewicht |
214.12 g/mol |
IUPAC-Name |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
InChI-Schlüssel |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Key on ui other cas no. |
12004-88-5 12005-50-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















